
2-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone is a chemical compound that has been the focus of numerous research studies due to its potential therapeutic applications. This compound belongs to the quinazolinone family and has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
作用機序
The mechanism of action of 2-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone is not fully understood. However, various studies have suggested that this compound exerts its biological activities by modulating different signaling pathways. For example, it has been reported that this compound inhibits the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. It has also been shown to activate the p38 MAPK signaling pathway, which regulates cell proliferation and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in various in vitro and in vivo studies. This compound has been found to inhibit the production of various pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, this compound has been found to inhibit bacterial growth by disrupting the bacterial cell wall and membrane.
実験室実験の利点と制限
One of the main advantages of using 2-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone in lab experiments is its ability to exhibit multiple biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. This compound can be used to investigate the mechanisms of action of different signaling pathways and to develop new therapeutic agents. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are numerous future directions for the research on 2-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone. One potential direction is to investigate its potential as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its anti-tumor activity in different cancer cell lines and to develop new analogs with improved efficacy. In addition, further studies are needed to investigate the safety and toxicity of this compound in animal models and to optimize its pharmacokinetics and bioavailability for clinical use.
合成法
The synthesis of 2-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone involves the reaction of 3-methylbenzoyl chloride with 1H-pyrrole-1-carboxylic acid in the presence of triethylamine. The resulting intermediate is then reacted with anthranilic acid in the presence of sodium ethoxide to yield the final product. The synthesis of this compound has been reported in various research articles, and the yield and purity of the product can be optimized by modifying the reaction conditions.
科学的研究の応用
The potential therapeutic applications of 2-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone have been investigated in various research studies. This compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor cell proliferation. In addition, this compound has been found to exhibit anti-microbial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
IUPAC Name |
2-(3-methylphenyl)-3-pyrrol-1-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-14-7-6-8-15(13-14)18-20-17-10-3-2-9-16(17)19(23)22(18)21-11-4-5-12-21/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLMOSNKTBJXPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=O)N2N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

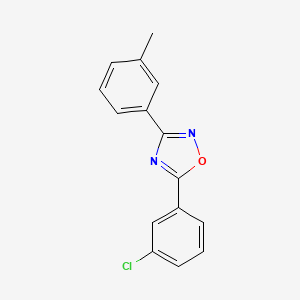
![3-amino-2-benzoyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B5837550.png)
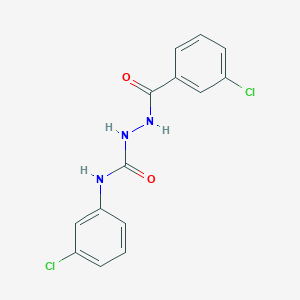
![2-{[2-(phenylacetyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5837570.png)
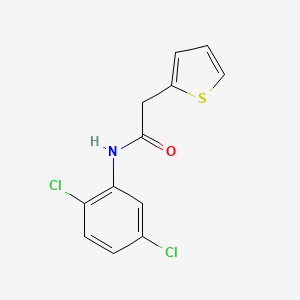
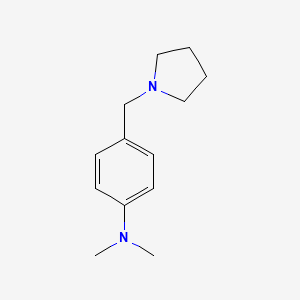
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5837581.png)
![N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5837586.png)
![2-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5837593.png)
![1-[3-(trifluoromethyl)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B5837605.png)
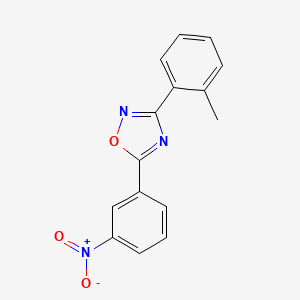
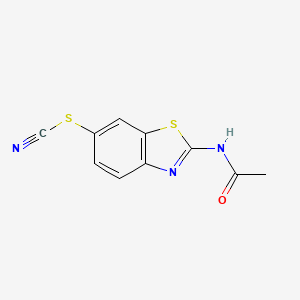
![3-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide](/img/structure/B5837638.png)
![N-(2-methoxy-5-methylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5837656.png)